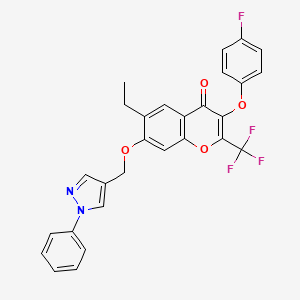

6-ethyl-3-(4-fluorophenoxy)-7-((1-phenyl-1H-pyrazol-4-yl)methoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Description

The compound 6-ethyl-3-(4-fluorophenoxy)-7-((1-phenyl-1H-pyrazol-4-yl)methoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a chromen-4-one derivative with a highly substituted backbone. Key structural features include:

- Position 6: Ethyl group, enhancing lipophilicity.

- Position 2: Trifluoromethyl group, improving metabolic stability and electron density modulation.

Properties

IUPAC Name |

6-ethyl-3-(4-fluorophenoxy)-7-[(1-phenylpyrazol-4-yl)methoxy]-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20F4N2O4/c1-2-18-12-22-24(13-23(18)36-16-17-14-33-34(15-17)20-6-4-3-5-7-20)38-27(28(30,31)32)26(25(22)35)37-21-10-8-19(29)9-11-21/h3-15H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEMEFQTEVYCOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC3=CN(N=C3)C4=CC=CC=C4)OC(=C(C2=O)OC5=CC=C(C=C5)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20F4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-ethyl-3-(4-fluorophenoxy)-7-((1-phenyl-1H-pyrazol-4-yl)methoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, examining its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 426.4 g/mol. The structure features several notable functional groups, including:

- Fluorophenoxy group : Enhances lipophilicity and potential receptor interactions.

- Trifluoromethyl group : Known to increase metabolic stability and biological activity.

- Pyrazole moiety : Associated with various pharmacological effects.

The biological activity of the compound is primarily attributed to its ability to interact with multiple enzyme targets and receptors. The presence of electron-withdrawing groups, such as trifluoromethyl and fluorophenyl, enhances its binding affinity due to improved interactions through hydrogen and halogen bonding.

Target Enzymes and Biological Effects

Research indicates that this compound exhibits inhibitory effects on several enzymes:

- Cholinesterases (AChE and BChE) :

- Cyclooxygenase (COX) :

- Lipoxygenases (LOX) :

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibits significant cytotoxic effects, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed to understand how modifications in the molecular structure affect biological activity. Key findings include:

- The presence of halogen atoms on the phenyl substituent enhances enzyme inhibition.

- Electron-donating groups reduce inhibitory effects, highlighting the importance of electronic properties in drug design .

Comparative Biological Activity Table

| Compound | Target Enzyme | IC50 Value (μM) | Biological Activity |

|---|---|---|---|

| 6-Ethyl Compound | AChE | 19.2 | Moderate inhibition |

| 6-Ethyl Compound | BChE | 13.2 | Moderate inhibition |

| Similar Compound | COX-2 | N/A | Anti-inflammatory activity |

| Similar Compound | LOX-15 | N/A | Anti-inflammatory activity |

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that can be leveraged for therapeutic purposes:

- Antimicrobial Activity: Studies indicate that derivatives of chromenones possess significant antimicrobial properties. The incorporation of the pyrazole moiety is believed to enhance this activity by interfering with bacterial metabolic processes .

- Antioxidant Properties: The presence of multiple functional groups allows the compound to act as an effective antioxidant, potentially mitigating oxidative stress in biological systems. This property is crucial for developing treatments for diseases linked to oxidative damage .

Cancer Research

Recent studies have explored the potential of chromenone derivatives in cancer therapy:

- Targeting Cancer Cell Lines: Research has shown that compounds similar to this one can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This is particularly relevant for breast and colon cancer models .

Material Science

The unique electronic properties of trifluoromethyl groups make this compound suitable for applications in material science:

- Organic Electronics: The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable charge transport properties and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study conducted on various chromenone derivatives demonstrated that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of cell wall synthesis, making these compounds potential candidates for antibiotic development .

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that certain chromenone derivatives induced apoptosis through mitochondrial pathways. The study highlighted the role of the pyrazole ring in enhancing cytotoxicity against breast cancer cells, suggesting that modifications to this scaffold could lead to more potent anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Implications

Below is a comparative analysis of the target compound with three structurally similar chromen-4-one derivatives (Table 1):

Table 1: Structural and Molecular Comparison

Key Observations:

R3 Substituent: The target compound and ’s analogue share a 4-fluorophenoxy group, which differs from the 4-fluorophenyl group in . The oxygen atom in phenoxy may enhance polarity and hydrogen-bonding capacity compared to phenyl.

’s methoxy group is simpler, lacking the pyrazole extension, which may reduce steric hindrance .

R2 Substituent: The trifluoromethyl group (CF3) in the target compound and analogues is more electron-withdrawing than the methyl group in , affecting the chromenone ring’s electronic profile .

R6 Substituent :

Hypothetical Property and Activity Trends

While experimental data (e.g., IC50, logP) are absent in the evidence, substituent effects suggest:

- Lipophilicity : The target compound’s trifluoromethyl, ethyl, and pyrazole-methoxy groups likely increase logP compared to hydroxy-containing analogues.

- Metabolic Stability : Trifluoromethyl and ethyl groups may enhance resistance to oxidative metabolism.

- Binding Interactions : The pyrazole-methoxy group could engage in π-π stacking or hydrophobic interactions, whereas hydroxy groups () may participate in hydrogen bonding.

Q & A

Q. What are the key steps in synthesizing 6-ethyl-3-(4-fluorophenoxy)-7-((1-phenyl-1H-pyrazol-4-yl)methoxy)-2-(trifluoromethyl)-4H-chromen-4-one, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves constructing the chromen-4-one core via cyclization of a substituted 2-hydroxyacetophenone derivative. Key intermediates include:

- 4-Fluorophenol for introducing the 4-fluorophenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions .

- (1-Phenyl-1H-pyrazol-4-yl)methanol , synthesized via palladium-catalyzed coupling of phenylboronic acid with 4-bromopyrazole, followed by reduction to the alcohol. This is then coupled to the chromenone core using Mitsunobu or Williamson ether synthesis .

- Trifluoromethylation at the 2-position using Ruppert-Prakash reagents (e.g., TMSCF₃) in the presence of a Lewis acid .

Characterization of intermediates via -NMR and LC-MS is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

- Methodological Answer :

- - and -NMR : Essential for confirming substituent positions. The 4-fluorophenoxy group shows distinct splitting patterns due to - coupling (e.g., doublets in aromatic regions). The trifluoromethyl group appears as a singlet near δ 120 ppm in -NMR .

- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for the pyrazole and chromenone moieties. Crystallization from ethanol/dioxane mixtures is often effective .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula, especially given the compound’s high fluorine content .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Log P values can be predicted using software like ACD/Labs or experimentally determined via HPLC retention times .

- Stability : Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. What strategies mitigate low yields during the coupling of the pyrazole-methoxy group to the chromenone core?

- Methodological Answer :

- Optimized Coupling Conditions : Use Mitsunobu conditions (DIAD, PPh₃) with 1.5 equivalents of (1-phenyl-1H-pyrazol-4-yl)methanol to drive the reaction to completion. Alternatively, employ Pd-catalyzed C-O coupling for sterically hindered substrates .

- Byproduct Analysis : If O-alkylation competes with desired ether formation, switch to a bulkier base (e.g., DBU instead of K₂CO₃) to favor SN2 pathways .

Q. How can molecular docking studies predict the compound’s interaction with inflammatory targets like TNF-α or COX-2?

- Methodological Answer :

- Target Selection : Align the compound’s structure with known inhibitors (e.g., TNF-α inhibitors in ). Use PyMOL for homology modeling if crystal structures are unavailable.

- Docking Workflow : Perform rigid-receptor docking with AutoDock Vina. Prioritize binding poses where the trifluoromethyl group occupies hydrophobic pockets and the pyrazole engages in π-π stacking .

- Validation : Cross-check docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What analytical approaches resolve contradictions in NMR data caused by fluorine’s anisotropic effects?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating - couplings. For example, the 4-fluorophenoxy group’s aromatic protons show long-range correlations to fluorine-substituted carbons .

- -NMR : Directly identifies fluorine environments. The 4-fluorophenoxy group appears as a singlet near δ -115 ppm, while the trifluoromethyl group resonates near δ -60 ppm .

Q. How do substituent modifications (e.g., replacing ethyl with isopropyl) impact bioactivity and metabolic stability?

- Methodological Answer :

- SAR Studies : Synthesize analogs via Suzuki-Miyaura coupling or SNAr. Test in vitro against target enzymes (e.g., kinases or phosphatases) .

- Metabolic Profiling : Use liver microsomes to assess CYP450-mediated oxidation. Introduce electron-withdrawing groups (e.g., CF₃) to reduce metabolism at vulnerable positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.